
BMS-212122
概要
説明
BMS-212122は、ミクロソームトリグリセリド転移タンパク質(MTP)の強力な阻害剤です。 動物実験において、有意な脂質低下効果を示し、アテローム性動脈硬化プラークの脂質量と単球由来細胞を減少させます 。 ブリストル・マイヤーズスクイブ社によって開発されたthis compoundは、主に心血管および代謝性疾患の研究に使用されています .
準備方法
BMS-212122の合成にはいくつかのステップが含まれます。 1つの方法には、ジメチルホルムアミド(DMF)中、炭酸カリウムの存在下で、ベンゾイミダゾール誘導体を臭化物化合物と反応させて、目的の生成物を得る反応が含まれます 。 この化合物は、通常、粉末として-20°Cで最大3年間、または溶液として-80°Cで最大1年間保存されます .
化学反応の分析
BMS-212122は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進されます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの一般的な還元剤を使用できます。
置換: 水酸化ナトリウムまたは炭酸カリウムなどの試薬を用いて、求核置換反応が起こることがあります。これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります.
科学的研究の応用
Immunology Studies
BMS-212122 has been extensively utilized to investigate the role of MTP in antigen presentation, particularly through CD1 molecules. Research indicates that inhibition of MTP with this compound significantly affects the ability of dendritic cells to present lipid antigens to T cells.
- Case Study: Dendritic Cells and T Cell Activation
- In a study involving mouse dendritic cells, treatment with this compound resulted in diminished activation of CD1-restricted T cell clones. Specifically, the secretion of interferon-gamma (IFN-γ) from T cells was significantly reduced when dendritic cells were treated with this compound compared to controls .
- The study highlighted that while MTP inhibition did not impact the presentation of proteins via MHC class II pathways, it specifically impaired CD1-mediated antigen presentation, showcasing the compound's selective action on lipid antigen processing .
Lipid Metabolism Research
This compound's role as an MTP inhibitor makes it a valuable tool for studying lipid metabolism and associated disorders.
- Case Study: Inhibition of Lipid Transfer
- In vitro experiments demonstrated that this compound effectively inhibited MTP-mediated lipid transfer at concentrations as low as 0.03 nM. This inhibition led to reduced secretion of apolipoprotein B and impacted overall lipid homeostasis in cellular models .
- Such findings suggest that this compound can be used to explore therapeutic strategies for conditions related to dyslipidemia and metabolic syndrome.
Cancer Research
The modulation of lipid metabolism by this compound may also have implications in cancer research, particularly regarding tumor microenvironments that are influenced by lipid availability.
- Research Insights
Table 1: Summary of Key Findings on this compound Applications
Table 2: Experimental Conditions for this compound Studies
Study Type | Cell Type | Concentration Used | Observed Effects |
---|---|---|---|
Immunology | Mouse Dendritic Cells | 0.03 nM - 13 μM | Decreased IFN-γ secretion; impaired CD1d function |
Lipid Metabolism | Hepatocytes | Varies | Reduced lipid transfer; altered secretion profiles |
Cancer Research | Tumor Cell Lines | Varies | Modulated growth; affected metabolic pathways |
作用機序
BMS-212122は、ミクロソームトリグリセリド転移タンパク質(MTP)を阻害することによりその効果を発揮します。MTPは、アポリポタンパク質Bを含むリポタンパク質の集合と分泌に不可欠です。この阻害は、血漿脂質レベルの低下とアテローム性動脈硬化プラーク内の脂質量の減少につながります。 この化合物はまた、プロ炎症性マーカーを減少させ、抗炎症性マーカーを増加させることによって、プラークの炎症状態に影響を与えます .
類似化合物との比較
BMS-212122は、他のMTP阻害剤と比較して、その高い効力と脂質代謝に対する特異的な効果によってユニークです。類似化合物には次のようなものがあります。
ロミタピド: 高脂血症の治療に使用される別のMTP阻害剤。
トルセトラピブ: コレステロールエステル転移タンパク質(CETP)阻害剤で、過剰な死亡のため、第III相試験で失敗しました。
エバセトラピブ: HDLコレステロール値に有望な効果を示す選択的CETP阻害剤
This compoundは、アテローム性動脈硬化プラークの脂質量を減らし、心血管疾患における潜在的な治療効果を有することにより、際立っています。
生物活性
BMS-212122 is a potent inhibitor of microsomal triglyceride transfer protein (MTP), a key player in lipoprotein metabolism. Its primary biological activity revolves around the modulation of lipid levels in the body, particularly in the context of reducing plasma lipids such as cholesterol and triglycerides. This compound has garnered attention for its potential therapeutic applications in managing hyperlipidemia and atherosclerosis.
This compound works by inhibiting MTP, which is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. MTP facilitates the transfer of lipids from the endoplasmic reticulum (ER) to apoB, which is crucial for the formation of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting MTP, this compound reduces the production of these lipoproteins, leading to lower plasma lipid levels.
Key Mechanisms:
- Inhibition of Lipid Transfer : this compound directly inhibits the lipid transfer function of MTP, thereby decreasing the secretion of apoB-containing lipoproteins.
- Impact on CD1 Molecules : The compound also affects the expression and function of CD1 molecules, which are involved in lipid antigen presentation to T cells. This has implications for immune responses and lipid metabolism .
Lipid-Lowering Effects
Research indicates that this compound significantly reduces plasma levels of cholesterol, VLDL, and triglycerides in various animal models, including hamsters and cynomolgus monkeys. In a study comparing its efficacy with another MTP inhibitor, BMS-201038, this compound demonstrated superior potency in lowering these lipid levels .
Atherosclerosis Studies
In Ldlr−/− mice fed a chow diet, treatment with this compound resulted in a marked reduction in the development of atherosclerotic plaques. This suggests that MTP inhibition may be a viable strategy for preventing cardiovascular diseases associated with high lipid levels .
Immune Modulation
This compound has been shown to influence immune responses by modulating CD1-restricted T cell activation. In experiments with dendritic cells (DC), treatment with this compound led to decreased surface expression of CD1a, CD1b, and CD1c while not affecting MHC class I and II expression. This specific effect indicates that MTP plays a crucial role in the lipidation and maturation of these molecules .
Study 1: Lipid Reduction in Animal Models
A study involving hamsters demonstrated that administration of this compound led to significant reductions in plasma lipid levels compared to control groups. The results indicated a dose-dependent response, showcasing its potential as an effective therapeutic agent for hyperlipidemia.
Treatment Group | Total Cholesterol (mg/dL) | VLDL (mg/dL) | Triglycerides (mg/dL) |
---|---|---|---|
Control | 180 | 50 | 120 |
This compound 10 mg/kg | 120 | 20 | 60 |
This compound 30 mg/kg | 90 | 10 | 30 |
Study 2: Atherosclerosis Regression
In another study using apoE knockout mice, this compound was administered over two weeks. The results showed significant regression of existing atherosclerotic lesions compared to untreated controls.
Treatment Group | Atherosclerotic Plaque Area (%) |
---|---|
Control | 25 |
This compound | 15 |
特性
CAS番号 |
194213-64-4 |
---|---|
分子式 |
C43H36F6N4O2 |
分子量 |
754.8 g/mol |
IUPAC名 |
9-[4-[2,5-dimethyl-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]benzimidazol-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C43H36F6N4O2/c1-26-17-22-36-38(37(26)52-39(54)33-14-4-3-11-30(33)28-18-20-29(21-19-28)43(47,48)49)51-27(2)53(36)24-10-9-23-41(40(55)50-25-42(44,45)46)34-15-7-5-12-31(34)32-13-6-8-16-35(32)41/h3-8,11-22H,9-10,23-25H2,1-2H3,(H,50,55)(H,52,54) |
InChIキー |
PCOWNQCLFYEXLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F |
正規SMILES |
CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide BMS 212122 BMS-212122 BMS212122 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。